

# A Technical Guide to 3-Phenylcyclohexanone: Chemical Properties, Structure, and Analysis

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## Compound of Interest

Compound Name: 3-Phenylcyclohexanone

Cat. No.: B1347610

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **3-Phenylcyclohexanone**, a versatile organic compound with significant applications in fine chemical synthesis, pharmaceutical development, and materials science. This guide details its chemical structure, physicochemical properties, spectroscopic profile, and established synthetic protocols, presenting quantitative data in accessible tables and illustrating key processes with diagrams.

## Chemical Structure and Identifiers

**3-Phenylcyclohexanone** possesses a core structure consisting of a cyclohexanone ring substituted with a phenyl group at the C-3 position. The presence of a chiral center at this position means the compound can exist as a racemic mixture or as individual (R) and (S) enantiomers.<sup>[1][2]</sup> This chirality is particularly relevant in drug development, where stereochemistry often dictates biological activity.

Table 1: Chemical Identifiers for **3-Phenylcyclohexanone** and its Enantiomers

Identifier	Racemic 3-Phenylcyclohexanone	(R)-3-Phenylcyclohexanone	(S)-3-Phenylcyclohexanone
IUPAC Name	3-phenylcyclohexan-1-one[3]	(3R)-3-phenylcyclohexan-1-one[1]	(3S)-3-phenylcyclohexan-1-one[2]
CAS Number	20795-53-3[3][4][5]	34993-51-6[1]	57344-86-2[2][6]
Molecular Formula	C <sub>12</sub> H <sub>14</sub> O[3][5][7]	C <sub>12</sub> H <sub>14</sub> O[1]	C <sub>12</sub> H <sub>14</sub> O[2][6]
SMILES	<chem>C1(CC(=O)CCC1)c1ccccc1</chem> [8]	C1--INVALID-LINK--c1ccccc1	C1--INVALID-LINK--c1ccccc1
InChI	InChI=1S/C12H14O/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2[3][4][8]	InChI=1S/C12H14O/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2/t11-/m1/s1[1]	InChI=1S/C12H14O/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2/t11-/m0/s1[2]

| InChIKey | CJAUDSQXFVZPTO-UHFFFAOYSA-N[3][8] | CJAUDSQXFVZPTO-LLVKDONJSA-N[1] | CJAUDSQXFVZPTO-NSHDSACASA-N[2] |

## Physicochemical Properties

The physical and chemical properties of **3-Phenylcyclohexanone** make it a valuable intermediate. It is typically a colorless liquid at room temperature and possesses a high boiling point.[5] Its lipophilicity, indicated by the XLogP3 value, is moderate.

Table 2: Physicochemical Properties of **3-Phenylcyclohexanone**

Property	Value
Molecular Weight	174.24 g/mol [1][2][3][5][7]
Exact Mass	174.104465066 Da[1][2][3]
Appearance	Colorless liquid[5]
Boiling Point	125-130 °C at 0.5 mmHg[9]
Topological Polar Surface Area	17.1 Å²[1][2][3]

| XLogP3 | 2.3[1][2][3] |

## Synthesis and Experimental Protocols

As a chiral molecule, the enantioselective synthesis of **3-Phenylcyclohexanone** is of significant interest. A well-established method is the rhodium-catalyzed asymmetric 1,4-addition of a phenyl group to cyclohex-2-enone.

### Experimental Protocol: Asymmetric Synthesis of (R)-3-Phenylcyclohexanone

This protocol is adapted from a procedure published in Organic Syntheses.[9] It outlines the formation of the phenylating agent followed by the asymmetric addition reaction.

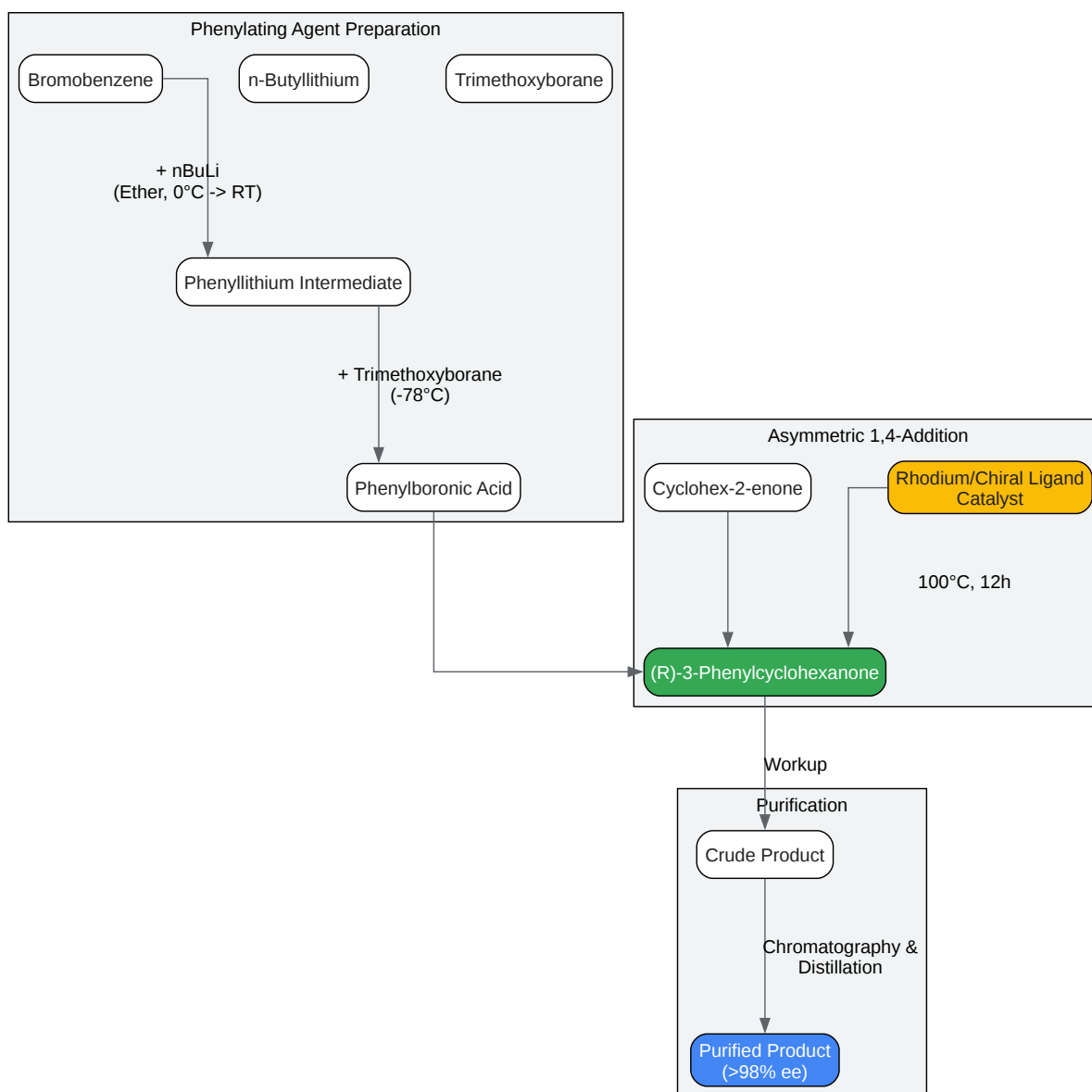
#### A. Preparation of Phenylboronic Acid:

- A dry, 200-mL, two-necked, round-bottomed flask is fitted with a magnetic stirring bar, rubber septum, and a reflux condenser attached to a gas-flow adapter.
- The flask is charged with bromobenzene (3.95 g, 25.2 mmol) and 12.5 mL of dry diethyl ether via syringe and cooled to 0°C.[9]
- A 1.50 M solution of n-butyllithium in hexane (16.7 mL, 25.1 mmol) is added at 0°C. The mixture is then stirred at room temperature for 1 hour.[9]
- The flask is cooled to -78°C, and trimethoxyborane (2.59 g, 24.9 mmol) is added dropwise over 10 minutes.[9]

- The mixture is stirred at -78°C for 1 hour and then at room temperature for another hour.
- The reaction is quenched by adding 10% hydrochloric acid, and the resulting phenylboronic acid is extracted.

#### B. Rhodium-Catalyzed Asymmetric 1,4-Addition:

- In a separate flask, a rhodium catalyst is prepared.
- To the catalyst solution, cyclohex-2-enone and the prepared phenylboronic acid solution are added.
- The entire mixture is heated in an oil bath at 100°C for 12 hours.<sup>[9]</sup>
- After cooling, the solvent is removed under reduced pressure. The residue is diluted with diethyl ether (100 mL).<sup>[9]</sup>
- The ether solution is washed sequentially with 10% hydrochloric acid (100 mL) and 5% aqueous sodium hydroxide (100 mL).<sup>[9]</sup>
- The combined organic layers are washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, and concentrated.<sup>[9]</sup>
- The crude product is purified by silica gel chromatography followed by distillation under reduced pressure (0.5 mm) to yield (R)-**3-phenylcyclohexanone** as a colorless oil.<sup>[9]</sup> An enantiomeric purity of 98.6% ee can be achieved.<sup>[9]</sup>



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Workflow for the asymmetric synthesis of (R)-**3-Phenylcyclohexanone**.

## Spectroscopic Analysis

Structural elucidation and purity assessment of **3-Phenylcyclohexanone** are typically performed using standard spectroscopic techniques.

### Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is used to determine the molecular weight and fragmentation pattern.

Table 3: Key Fragments in the GC-MS of **3-Phenylcyclohexanone**

m/z	Interpretation
174	Molecular Ion [M] <sup>+</sup> <a href="#">[3]</a>
131	Fragment
117	Fragment <a href="#">[3]</a>

| 104 | Fragment[\[3\]](#) |

General Experimental Protocol for GC-MS Analysis: A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC-MS. The gas chromatograph separates the components of the sample, which are then ionized, typically by electron impact (EI), and analyzed by the mass spectrometer. A standard GC program would involve a temperature ramp (e.g., 50°C to 250°C) on a capillary column (e.g., DB-5ms).

### Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify key functional groups. For **3-Phenylcyclohexanone**, characteristic absorptions include the carbonyl stretch of the ketone and stretches associated with the aromatic phenyl group.

General Experimental Protocol for FTIR Analysis: A spectrum can be obtained by placing a small drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates (film technique).[\[3\]](#) The sample is then placed in the spectrometer and scanned over the typical range of 4000-400 cm<sup>-1</sup>.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

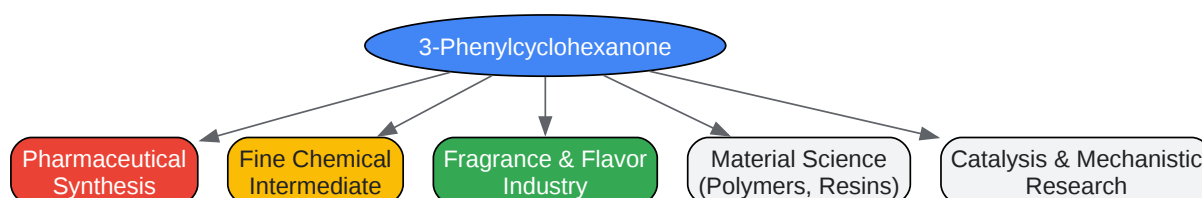
$^1\text{H}$  and  $^{13}\text{C}$  NMR are critical for confirming the carbon-hydrogen framework of the molecule. Data for  $^{13}\text{C}$  NMR spectra are available and have been recorded on instruments such as the Bruker AM-270.[3]

General Experimental Protocol for NMR Analysis: The sample (5-10 mg) is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in an NMR tube. The tube is placed in the NMR spectrometer, and  $^1\text{H}$  and  $^{13}\text{C}$  spectra are acquired. Standard pulse programs are used for data acquisition, and the resulting free induction decay (FID) is Fourier transformed to obtain the spectrum.

## Applications and Relevance

**3-Phenylcyclohexanone** is a highly versatile building block in organic synthesis.[10] Its dual reactivity, stemming from the ketone's carbonyl group and the activated alpha-carbons, allows for a wide range of chemical transformations such as nucleophilic additions, reductions, and condensations.[10] This makes it a crucial intermediate in various industries.

- **Pharmaceutical Development:** It serves as a precursor or intermediate in the synthesis of complex pharmaceutical compounds and active pharmaceutical ingredients (APIs).[5]
- **Fine Chemicals:** It is used in the manufacturing of specialty chemicals, agrochemicals, and other high-value products.[5][10]
- **Fragrance and Flavor Industry:** The aromatic profile of **3-Phenylcyclohexanone** and its derivatives makes them useful in the formulation of perfumes and flavoring agents.[5]
- **Material Science:** The compound is explored in the production of specialized polymers and resins.[5]



[Click to download full resolution via product page](#)Key application areas for **3-Phenylcyclohexanone**.

## Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **3-Phenylcyclohexanone** is classified as an irritant.[3] Proper personal protective equipment (PPE), including gloves and safety glasses, should be used when handling this compound.

Table 4: GHS Hazard Information for **3-Phenylcyclohexanone**

Hazard Code	Statement	Classification
H315	Causes skin irritation[3]	Skin Irritation (Category 2)[3]
H319	Causes serious eye irritation[3]	Eye Irritation (Category 2A)[3]

| H335 | May cause respiratory irritation[3] | Specific Target Organ Toxicity, Single Exposure (Category 3)[3] |

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## References

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